L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4
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Overview
Description
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 is a complex peptide compound that plays a significant role in various biological processes. This compound is a derivative of L-lysine, an essential amino acid, and is involved in protein synthesis, enzyme function, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, often breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Scientific Research Applications
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is involved in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs and as a target for drug development.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting the overall cellular function.
Comparison with Similar Compounds
Similar Compounds
- L-Lysine, N2-(N2-(N-L-prolyl-L-threonyl)-L-alanyl)-4
- L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-alanyl)-4
Uniqueness
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 is unique due to its specific amino acid sequence and the resulting structural and functional properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
79590-52-6 |
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Molecular Formula |
C27H42N8O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H42N8O6/c28-11-3-1-5-21(25(38)34-22(27(40)41)6-2-4-12-29)33-26(39)23(14-18-15-31-16-32-18)35-24(37)20(30)13-17-7-9-19(36)10-8-17/h7-10,15-16,20-23,36H,1-6,11-14,28-30H2,(H,31,32)(H,33,39)(H,34,38)(H,35,37)(H,40,41)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
JOHGACMKFPXYLI-MLCQCVOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
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